(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione
Brand Name: Vulcanchem
CAS No.: 127038-70-4
VCID: VC0163922
InChI: InChI=1S/C6H11NS2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1
SMILES: CC(C)C1CNC(=S)S1
Molecular Formula: C6H11NS2
Molecular Weight: 161.281

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione

CAS No.: 127038-70-4

Cat. No.: VC0163922

Molecular Formula: C6H11NS2

Molecular Weight: 161.281

* For research use only. Not for human or veterinary use.

(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione - 127038-70-4

Specification

CAS No. 127038-70-4
Molecular Formula C6H11NS2
Molecular Weight 161.281
IUPAC Name (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione
Standard InChI InChI=1S/C6H11NS2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1
Standard InChI Key VBBYTQFIAMSXNF-RXMQYKEDSA-N
SMILES CC(C)C1CNC(=S)S1

Introduction

Synthesis Methods

Conventional Synthesis Approaches

The synthesis of thiazolidine-2-thione derivatives, including compounds like (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione, has traditionally employed several methodological approaches. One common synthetic route involves the reaction of appropriate amino alcohols with carbon disulfide under basic conditions. This approach has been well-documented for various thiazolidine-2-thione derivatives and can be adapted for the synthesis of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione using (S)-valinol as the starting material . The reaction typically proceeds through an intermediate formation of an oxazolidine-2-thione, which can then undergo rearrangement to form the thermodynamically favored thiazolidine-2-thione structure.

A detailed procedure for the synthesis of thiazolidine-2-thione, which serves as a foundational approach for derivatives like (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione, involves reacting an appropriate intermediate with potassium hydroxide and carbon disulfide in ethanol. As described in the literature, this process typically involves heating the reaction mixture to approximately 40°C, with carbon disulfide added in portions over about one hour, followed by continued stirring at the same temperature for several hours . After completion, the reaction mixture is cooled, washed with sodium hydroxide solution, and the product is extracted and purified through recrystallization from ethanol. This method has been reported to yield pure thiazolidine-2-thione with yields of approximately 68.1% .

Alternative synthetic approaches may involve the use of different reagents or conditions. For instance, some methodologies employ triphosgene to generate intermediates such as 2-thioxothiazolidine-3-carbonyl chloride, which can then be further functionalized . These diverse synthetic pathways provide flexibility in the preparation of thiazolidine-2-thione derivatives with various substituents, enabling the development of structure-activity relationship studies for biological applications.

Mechanism and Stereochemical Considerations

The formation of thiazolidine-2-thiones, including (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione, involves interesting mechanistic pathways with important stereochemical implications. Studies have shown that the conversion of amino alcohols to thiazolidine-2-thiones can proceed through oxazolidine-2-thione intermediates . This transformation involves an intriguing rearrangement process that can result in inversion of configuration at the C-5 position under certain conditions, a phenomenon that has been documented in related systems.

Research on similar systems has proposed a mechanism wherein nucleophilic attack by carbon disulfide on an oxazolidine-2-thione intermediate leads to ring opening, followed by ring closure to form the thiazolidine-2-thione product . This process can explain the observed inversion of configuration at C-5 in certain cases. For instance, studies have shown that when reaction temperatures exceed 50°C (typically 70-80°C), the formation of thiazolidine-2-thiones begins with the gradual disappearance of oxazolidine-2-thione intermediates, as observed by TLC monitoring .

The stereochemical outcome of these transformations can be analyzed through NMR spectroscopy, particularly by examining the coupling constants of hydrogens attached to C-4 and C-5 positions . This analytical approach provides valuable insights into the conformational aspects of the synthesized compounds and confirms the stereochemical assignments. For (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione, maintaining the appropriate reaction conditions is crucial to ensure the desired (S)-configuration at the C-5 position, as stereochemistry can significantly impact the biological properties of the final compound.

Biological Activity and Applications

Enzyme Inhibitory Properties

Thiazolidine-2-thione derivatives have demonstrated significant potential as enzyme inhibitors, with particular relevance to xanthine oxidase (XO) inhibition. XO plays a crucial role in the generation and development of hyperuricemia, making it an important target for therapeutic intervention . Studies on various thiazolidine-2-thione derivatives have revealed promising inhibitory activity against XO, suggesting potential applications in the treatment of conditions such as gout and related hyperuricemic disorders.

Research has shown that structural modifications of thiazolidine-2-thione compounds can significantly influence their XO inhibitory potency. For instance, structure-activity relationship analyses have indicated that phenyl-sulfonamide groups are indispensable for certain thiazolidine-2-thione derivatives to produce optimal XO inhibitory activity . While specific data on the XO inhibitory properties of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione is limited in the available literature, the compound's structural features suggest it may possess biological activity profiles similar to related thiazolidine-2-thione derivatives.

Enzyme inhibition kinetics analyses of thiazolidine-2-thione derivatives have revealed various inhibition mechanisms, including mixed-type inhibition patterns . These findings provide valuable insights into how these compounds interact with target enzymes and suggest potential avenues for optimizing their activity through structural modifications. Molecular docking studies have further elucidated the binding modes of thiazolidine-2-thione derivatives with XO, highlighting key interactions such as hydrogen bonding with specific amino acid residues in the enzyme's active pocket .

Applications in Medicinal Chemistry

The diverse biological activities of thiazolidine-2-thione derivatives make them valuable scaffolds in medicinal chemistry research. Compounds like (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione serve as important building blocks for the development of novel therapeutic agents. The specific stereochemistry at the C-5 position adds an additional dimension to their utility, as it can influence binding affinity and selectivity for biological targets.

In drug discovery programs, thiazolidine-2-thione derivatives have been explored for various therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities, in addition to their antimicrobial and enzyme inhibitory properties. The development of structure-activity relationships for these compounds has helped guide the design of more potent and selective derivatives tailored for specific therapeutic targets. For instance, studies on XO inhibitors have identified compound 6k, a thiazolidine-2-thione derivative, as a potent inhibitor with an IC50 value of 3.56 μmol/L, approximately 2.5-fold more potent than allopurinol .

Structure-Activity Relationships and Optimization

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on thiazolidine-2-thione derivatives have provided valuable insights into the structural features that influence their biological activities. Research on XO inhibitors has revealed that certain structural elements are critical for optimal activity. For instance, studies have demonstrated that the presence of phenyl-sulfonamide groups significantly enhances XO inhibitory activity in thiazolidine-2-thione derivatives . While specific SAR data for (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione is limited, these general principles can inform our understanding of its potential activity profile.

The stereochemistry at the C-5 position, as in (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione, represents another important factor in determining biological activity. Studies on related compounds have shown that stereochemical configuration can significantly influence binding affinity and selectivity for target enzymes or receptors. The (S)-configuration at C-5 may confer specific spatial arrangements that optimize interactions with biological targets, potentially enhancing activity or selectivity compared to the corresponding (R)-enantiomer.

Data Tables and Analytical Information

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione, providing a reference for researchers interested in this compound:

PropertyValue/DescriptionReference
CAS Number127038-70-4
Molecular FormulaC₆H₁₁NS₂
Molecular Weight161.281 g/mol
IUPAC Name(5S)-5-propan-2-yl-1,3-thiazolidine-2-thione
Standard InChIInChI=1S/C6H11NS2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1
Standard InChIKeyVBBYTQFIAMSXNF-RXMQYKEDSA-N
SMILES NotationCC(C)C1CNC(=S)S1
Synonyms2-Thiazolidinethione,5-(1-methylethyl)-,(S)-(9CI)
Physical AppearanceNot specifically reported (related compounds typically appear as solids)

This compilation of properties serves as a fundamental reference for researchers working with this compound, facilitating its identification, characterization, and comparison with related structures. The stereochemical designation at C-5 is particularly noteworthy, as it distinguishes this compound from its enantiomer and may influence its biological activity profile.

Comparative Enzyme Inhibitory Activity

While specific data on the enzyme inhibitory activity of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione is limited in the available literature, the following table provides comparative information on the XO inhibitory activity of various thiazolidine-2-thione derivatives, offering context for understanding the potential activity of the target compound:

CompoundIC₅₀ (μmol/L)CompoundIC₅₀ (μmol/L)
3 (thiazolidine-2-thione)72.15 ± 1.666e10.20 ± 1.37
4a43.53 ± 2.186f12.80 ± 1.60
4b58.17 ± 6.716g14.52 ± 2.90
4c51.60 ± 1.646h9.87 ± 1.19
6a22.90 ± 2.246i5.19 ± 0.95
6b27.80 ± 0.636j9.76 ± 1.29
6c30.54 ± 2.256k3.56 ± 0.61
6d19.04 ± 1.44Allopurinol7.86 ± 0.91
Febuxostat3.34 ± 0.53

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